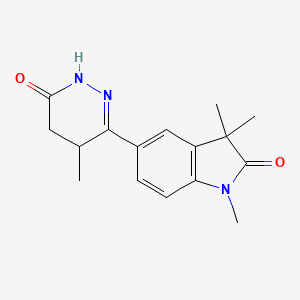

1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one

Description

1,3,3-Trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one is a structurally complex heterocyclic compound featuring an indol-2-one core substituted with trimethyl groups and a fused pyridazinone moiety. Indol-2-one derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties . The unique substitution pattern of this compound—particularly the pyridazinone ring—distinguishes it from other indol-2-one analogs and may influence its physicochemical and pharmacological profiles.

Properties

Molecular Formula |

C16H19N3O2 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one |

InChI |

InChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-12-11(8-10)16(2,3)15(21)19(12)4/h5-6,8-9H,7H2,1-4H3,(H,17,20) |

InChI Key |

KYKHXPMUZAMXTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N(C(=O)C3(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,3,3-Trimethylindol-2-One

The indol-2-one core is synthesized via Fischer indole cyclization or oxindole alkylation :

Method A: Fischer Indole Cyclization

-

Starting material : 4-Methylcyclohexanone reacts with phenylhydrazine in acetic acid under reflux to form the corresponding hydrazone.

-

Cyclization : The hydrazone undergoes acid-catalyzed cyclization (H₂SO₄, 120°C) to yield 3,3-dimethyloxindole.

-

N-Methylation : Treatment with methyl iodide in the presence of potassium carbonate in DMF introduces the N-methyl group, yielding 1,3,3-trimethylindol-2-one.

Method B: Alkylation of Oxindole

-

Starting material : Commercially available oxindole is alkylated at the 3-position using methyl triflate in dichloromethane with 1,8-diazabicycloundec-7-ene (DBU) as a base.

-

Double methylation : Sequential treatment with methyl iodide and NaH in THF introduces the second methyl group at the 3-position, followed by N-methylation.

Synthesis of the Pyridazinone Subunit

Preparation of 4-Methyl-6-Oxo-4,5-Dihydro-1H-Pyridazin-3-Yl

The pyridazinone ring is constructed via hydrazine-mediated cyclization :

Step 1: Synthesis of γ-Keto Ester

-

Starting material : Ethyl acetoacetate is condensed with methyl vinyl ketone in the presence of piperidine to form ethyl 4-methyl-3-oxopentanoate.

-

Hydrazine cyclization : Reaction with methylhydrazine in ethanol under reflux generates the dihydropyridazinone ring. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization and dehydration.

Step 2: Functionalization at C-3

-

Bromination : The 3-position of the dihydropyridazinone is brominated using phosphorus tribromide (PBr₃) in dichloromethane to yield 3-bromo-4-methyl-6-oxo-4,5-dihydro-1H-pyridazine.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution

The 3-bromo-pyridazinone reacts with the indol-2-one core under basic conditions:

-

Reaction conditions : 1,3,3-Trimethylindol-2-one (1 equiv), 3-bromo-4-methyl-6-oxo-4,5-dihydro-1H-pyridazine (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.

-

Mechanism : The indol-2-one acts as a nucleophile, displacing the bromide at C-3 of the pyridazinone.

-

Yield : ~65–70% after purification via silica gel chromatography (ethyl acetate/hexane).

Transition-Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling is employed for enhanced regiocontrol:

-

Boronic ester preparation : The indol-2-one is functionalized with a boronic ester at C-5 via iridium-catalyzed C–H borylation.

-

Coupling : Reaction with 3-bromo-pyridazinone using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (4:1) at 90°C for 24 h.

Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal that DMF with K₂CO₃ provides superior yields over DMSO or THF due to improved solubility of intermediates.

Temperature Effects

Elevating the reaction temperature to 100°C reduces reaction time to 6 h but risks decomposition of the pyridazinone moiety. A balance is achieved at 80°C.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 12.3 min.

Challenges and Alternative Routes

Competing Side Reactions

-

N-Alkylation vs. C-Alkylation : Selective C-5 functionalization of the indol-2-one requires careful control of electrophilic agents to avoid N-alkylation byproducts.

-

Oxidation of Dihydropyridazinone : The 4,5-dihydro-pyridazinone is prone to oxidation under acidic conditions, necessitating inert atmospheres during coupling.

Reductive Amination Approach

An alternative route involves reductive amination between 5-aminoindol-2-one and a pyridazinone-aldehyde, though yields are lower (~50%) due to imine instability.

Industrial-Scale Considerations

Chemical Reactions Analysis

LY-186126 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: LY-186126 can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Characteristics

The compound is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, along with a pyridazine moiety. This combination of functional groups enhances its reactivity and interaction with biological systems. The molecular formula and specific structural features position it as an intriguing subject for further study.

Biological Activities

Preliminary studies have indicated that 1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one exhibits several promising biological activities:

- Antimicrobial Properties : Research has suggested that indole derivatives possess antimicrobial effects. The compound's ability to inhibit bacterial growth could be explored for developing new antibiotics.

- Anticancer Activity : Initial findings indicate potential anticancer properties. The interactions with specific proteins involved in cancer cell proliferation warrant further investigation.

Interaction Studies

Understanding the binding affinity of 1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one to various biological targets is crucial for assessing its safety and efficacy in clinical settings. Studies have focused on:

- Molecular Docking : This technique helps predict how the compound interacts with target proteins, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

- Antibacterial Activity : A study demonstrated that derivatives of indole compounds showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that increasing concentrations of these compounds led to larger zones of inhibition (Gaikwad et al., 2022) .

- Molecular Docking Studies : In another study, molecular docking analyses revealed strong binding interactions between this compound and DNA gyrase, an enzyme critical in bacterial DNA replication. The binding energy calculated was -7.0 kcal/mol, indicating favorable interactions (Gaikwad et al., 2022) .

Mechanism of Action

LY-186126 exerts its effects by inhibiting type IV cyclic AMP phosphodiesterase located in the sarcoplasmic reticulum of cardiac muscle. This inhibition leads to an increase in cyclic AMP levels, which in turn enhances cardiac contractility . The compound binds specifically and with high affinity to the sarcoplasmic reticulum vesicles, suggesting a role for this site in mediating its positive inotropic effects .

Comparison with Similar Compounds

Key Observations :

- Linopirdine’s aromatic and pyridyl groups improve CNS penetration, whereas the target’s methyl groups may reduce solubility but increase metabolic stability .

- Piperazine derivatives demonstrate how nitrogen-rich substituents enable dual receptor interactions, a feature absent in the target compound due to its pyridazinone group .

Antimicrobial Activity

Indol-2-one derivatives with electron-withdrawing groups (e.g., halogens, sulfonyl) exhibit enhanced antimicrobial effects. For example:

- 5-Halo-1H-indole-2-carboxylic acids inhibit Listeria monocytogenes growth via membrane disruption .

- Morpholinosulfonyl-substituted indol-2-ones act as DNA gyrase inhibitors against Staphylococcus aureus .

The target compound’s pyridazinone group, with its electron-deficient nature, may similarly interfere with bacterial enzyme systems, though direct evidence is lacking in the provided data.

Physicochemical Properties

The target compound’s trimethyl groups and pyridazinone likely result in lower aqueous solubility compared to more polar analogs like Linopirdine.

Biological Activity

1,3,3-Trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula for this compound is , with a molecular weight of 285.34 g/mol . The structure features an indole ring fused with a pyridazine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Studies

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 49.85 µM against A549 lung cancer cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in studies involving human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116) .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Apoptosis induction |

| MCF-7 | 0.71 | Caspase activation |

| HCT116 | 0.07 | Bcl-2 modulation |

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties.

Research Findings

- COX Inhibition : Inhibitory assays against cyclooxygenase (COX) enzymes revealed that the compound significantly suppresses COX-2 activity with an IC50 value of approximately 0.04 µM, comparable to standard anti-inflammatory drugs like celecoxib .

- In Vivo Studies : Animal models treated with the compound demonstrated reduced paw edema and inflammatory markers in carrageenan-induced inflammation models .

Table 2: Anti-inflammatory Activity Summary

| Assay Type | Result | Standard Comparison |

|---|---|---|

| COX-2 Inhibition | IC50 = 0.04 µM | Celecoxib |

| Paw Edema Reduction | Significant | Indomethacin |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Findings

- Bacterial Strains : The compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

- Mechanism : The antimicrobial action is believed to be due to disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 3: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

Q & A

Q. What are the recommended synthetic protocols for 1,3,3-trimethyl-5-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, indole-2-one precursors can be functionalized via nucleophilic substitution or cyclocondensation with pyridazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Evidence from similar compounds suggests optimizing temperature (80–120°C) and stoichiometric ratios (1:1.2 for indole:pyridazine) to achieve yields >60% . Catalytic bases like K₂CO₃ improve regioselectivity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Combine FTIR (to confirm carbonyl stretches at ~1700 cm⁻¹ for indol-2-one and pyridazinone), ¹H/¹³C NMR (to resolve methyl groups at δ 1.2–1.5 ppm and aromatic protons), and HRMS (for exact mass validation). For crystallinity assessment, XRD is recommended, though solubility challenges may require microcrystalline samples. HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous indol-2-one derivatives?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or competing side reactions (e.g., overalkylation). Systematic DOE (Design of Experiments) approaches, varying parameters like solvent polarity (DMF vs. THF) and reaction time, can identify optimal conditions. For example, reports a 68% yield under anhydrous DMF at 100°C (entry 190), while notes 47% in THF (entry 198), highlighting solvent sensitivity . Replicate studies under inert atmospheres (Ar/N₂) to mitigate oxidation.

Q. What experimental design principles should guide stability studies of this compound under environmental or biological conditions?

- Methodological Answer : Adopt a split-plot design (as in ) to evaluate factors like pH, temperature, and UV exposure. For hydrolytic stability, incubate the compound in buffers (pH 3–9) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis. For photostability, use a solar simulator (320–400 nm) and track degradation via LC-MS. Include negative controls (e.g., dark storage) and triplicate replicates to ensure statistical robustness .

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what validation strategies are critical?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with protein targets (PDB structures) to model interactions. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s methyl and aromatic groups. Validate predictions via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd). Cross-reference with similar compounds in , which show pyridazine moieties interacting with ATP-binding sites .

Q. What strategies mitigate challenges in synthesizing the 4,5-dihydro-1H-pyridazin-3-yl moiety, and how do steric effects influence reactivity?

- Methodological Answer : The dihydropyridazine ring is prone to oxidation; use reducing agents (NaBH₄ or H₂/Pd-C) during coupling steps. Steric hindrance from the 1,3,3-trimethyl group on the indole may slow cyclization. Introduce microwave-assisted synthesis (100–150°C, 30 min) to accelerate kinetics, as demonstrated for analogous tetrazole derivatives in . Monitor reaction progress via in-situ IR to detect intermediate formation .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify polymorphs. Use shake-flask method with HPLC quantification: suspend excess compound in solvents (e.g., water, ethanol, DCM) for 24 hrs, filter (0.22 µm), and analyze supernatant. reports ethyl carboxylate derivatives with improved aqueous solubility via methoxy groups, suggesting structural analogs for comparison .

Q. What methodologies address low reproducibility in biological activity assays for this compound?

- Methodological Answer : Standardize assay conditions: use passage-controlled cell lines, serum-free media, and ATP-based viability assays (e.g., CellTiter-Glo). For kinase inhibition studies, include positive controls (staurosporine) and normalize data to vehicle-treated groups. highlights the impact of substituent positioning on bioactivity, suggesting SAR (Structure-Activity Relationship) studies to isolate critical functional groups .

Environmental & Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound, given its structural complexity?

- Methodological Answer : Follow OSHA guidelines for heterocyclic amines: use fume hoods, nitrile gloves, and closed systems for reactions. For waste, neutralize with 10% acetic acid before incineration. ’s safety data for pyrrolidinone derivatives recommends emergency procedures for inhalation (fresh air, medical consultation) and skin contact (soap/water wash) .

Q. How can researchers assess the environmental fate of this compound using computational and experimental models?

- Methodological Answer :

Apply EPI Suite to predict biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Experimentally, use OECD 301F (ready biodegradability test) in activated sludge. For abiotic degradation, conduct UV-Vis studies (λmax ~270 nm) to simulate photolysis. ’s INCHEMBIOL project outlines tiered testing: start with hydrolysis/oxidation, then proceed to microbial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.